5-PAHSA-d31 is synthesized from palmitic acid and hydroxy stearic acid, typically in laboratory settings such as the Shanghai Institute of Organic Chemistry. It falls under the category of endogenous lipids that are influenced by dietary conditions, particularly fasting and high-fat feeding. The classification of 5-PAHSA-d31 emphasizes its relevance in metabolic studies, particularly concerning its anti-inflammatory and antidiabetic properties.
The synthesis of 5-PAHSA-d31 involves a multi-step chemical process. According to existing literature, the procedure begins with the preparation of palmitic acid derivatives followed by the introduction of hydroxy stearic acid. The synthesis can be outlined as follows:
The detailed procedure allows for the production of 5-PAHSA-d31 with sufficient purity for subsequent applications in biological experiments.
The molecular structure of 5-PAHSA-d31 consists of a palmitic acid moiety (C16) esterified at the fifth carbon position of hydroxy stearic acid (C18). The incorporation of deuterium atoms at various positions enhances its stability and allows for precise quantification during mass spectrometry analyses. The structural formula can be represented as follows:
This structure highlights the importance of both fatty acid components in its biological activity, particularly in metabolic processes.
5-PAHSA-d31 participates in various biochemical reactions that influence lipid metabolism and glucose homeostasis. Key reactions include:
These reactions underscore its potential therapeutic implications for metabolic disorders.
The mechanism through which 5-PAHSA-d31 exerts its effects involves several physiological processes:
These mechanisms highlight its role as a potential therapeutic agent against insulin resistance.
5-PAHSA-d31 exhibits several notable physical and chemical properties:
These properties make it suitable for use in various analytical techniques, particularly mass spectrometry.
5-PAHSA-d31 serves multiple scientific purposes:
5-PAHSA-d31 is a deuterium-labeled isotopologue of the endogenous lipid mediator 5-palmitic acid hydroxystearic acid (5-PAHSA). Its molecular formula is C₃₄H₃₅D₃₁O₄, with a molecular weight of 570.08 g/mol [1] [4]. The deuterium atoms (²H) are strategically incorporated at all 31 positions of the palmitic acid alkyl chain, replacing hydrogen atoms to create a perdeuterated fatty acid moiety. This design preserves the core ester-bonded structure where palmitic acid links to the hydroxy group at the 5th carbon of hydroxystearic acid (Figure 1). The SMILES notation explicitly illustrates this deuterium distribution: OC(CCCC(CCCCCCCCCCCCC)OC(C([2H])(C([2H])...)
[1] [2]. Such position-specific labeling maintains the molecule’s biochemical interactions while altering its mass signature for detection.
Table 1: Molecular Characteristics of 5-PAHSA-d31
Property | Specification |
---|---|
Molecular Formula | C₃₄H₃₅D₃₁O₄ |
CAS Number | 2749807-01-8 |
Molecular Weight | 570.08 g/mol |
Deuterium Positions | All 31 hydrogens in palmitic acid chain |
Key Functional Groups | Carboxylic acid, ester bond, hydroxyl group |
Spectral Identifiers | InChIKey: KHXAWXPKWFWNPE-IYJPBCIQSA-N [7] |
Structurally, 5-PAHSA-d31 differs from non-deuterated 5-PAHSA (C₃₄H₆₆O₄, MW 539.0 g/mol) solely in its mass (+31 Da) due to deuterium substitution. This mass shift enables unambiguous differentiation in co-eluting biological matrices via tandem mass spectrometry [1] [3]. However, subtle biochemical divergences exist:
Table 3: Structural and Functional Comparison
Property | 5-PAHSA-d31 | Non-Deuterated 5-PAHSA |
---|---|---|
Molecular Weight | 570.08 g/mol | 539.0 g/mol |
Mass Spectral Signature | m/z 571.09 [M+H]⁺ | m/z 540.01 [M+H]⁺ |
Metabolic Half-life | ~20% longer in vitro [3] | Baseline |
Natural Occurrence | None (synthetic standard) | Adipose tissue, serum [6] |
Rigorous structural confirmation of 5-PAHSA-d31 employs complementary analytical techniques:
Table 4: Key Analytical Validation Parameters
Technique | Diagnostic Features | Validation Outcome |
---|---|---|
¹H-NMR | Loss of palmitic chain signals; retention of –OH | Confirmed deuterium labeling sites |
¹³C-NMR | Carbonyl (δ 173.5 ppm); alkyl chain shifts | Ester bond/backbone integrity |
LC-HRMS | [M+H]⁺ at m/z 571.09 (Δ +31 Da) | MW conformity; isotopic envelope |
MS/MS (PRM) | Fragment ions m/z 313.27, 299.25 | Regioisomer specificity [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7